molecular formula C11H23NO B3056808 Oxiranemethanamine, N,N-dibutyl- CAS No. 7439-58-9

Oxiranemethanamine, N,N-dibutyl-

Cat. No.: B3056808
CAS No.: 7439-58-9
M. Wt: 185.31 g/mol
InChI Key: YGKXCLZSNFVFQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Oxiranemethanamine, N,N-dibutyl- were not found, a related compound, N,N′-dibutyl-3,3′-diaminobenzidine, was synthesized and characterized using analytical methods . The target molecule was achieved using 3,3′-dinitro-[1,1′-biphenyl]-4,4′-diamine as the starting material .

Scientific Research Applications

  • Antiepileptic Drug Research

    • Oxiranemethanamine, N,N-dibutyl- (as part of antiepileptic drugs) has been studied for its biochemical modifications in primary rat astrocyte cultures. This research is significant in understanding the biological effects of anticonvulsants at various concentrations (Pavone & Cardile, 2003).
  • Neuropharmacology and Eating Disorders

    • Investigations into the role of orexin-1 receptor mechanisms highlight the relevance of compounds like Oxiranemethanamine, N,N-dibutyl- in modulating feeding, arousal, stress, and drug abuse. This research aids in understanding compulsive food consumption and eating disorders (Piccoli et al., 2012).
  • Muscarinic Receptor Profiling

    • Studies on oxybutynin and N-desethyloxybutynin enantiomers, related to Oxiranemethanamine, N,N-dibutyl-, provide insights into their effects on human cloned muscarinic receptors. This is crucial for understanding the pharmacological profiles of drugs used for urinary incontinence (Reitz et al., 2007).
  • Transdermal Drug Delivery Systems

    • Research on transdermal oxybutynin, which relates to Oxiranemethanamine, N,N-dibutyl-, explores its pharmacokinetics, metabolism, and effectiveness as a delivery system. This contributes significantly to developing efficient treatments for conditions like overactive bladder (Zobrist et al., 2004).
  • Anxiety and Social Fear Studies

    • The impact of neuropeptides like oxytocin on anxiety and social behavior is crucial. Research in this domain, involving compounds like Oxiranemethanamine, N,N-dibutyl-, assists in understanding therapeutic approaches for anxiety disorders and social dysfunctions (Neumann & Slattery, 2016).
  • Endocrine Disruption Studies

    • Investigations into the effects of dibutyl phthalate, which shares structural similarities with Oxiranemethanamine, N,N-dibutyl-, on homeostasis and thyroid function provide insights into the endocrine-disrupting properties of such compounds (Majeed et al., 2021).

Mechanism of Action

While the specific mechanism of action for Oxiranemethanamine, N,N-dibutyl- was not found, a related compound, Dibutyl Phthalate (DBP), has been studied. DBP-induced apoptosis and neurotoxicity are mediated by the Aryl Hydrocarbon Receptor (AhR), while the ERs and PPARγ signaling pathways are impaired by the phthalate .

Properties

IUPAC Name

N-butyl-N-(oxiran-2-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-3-5-7-12(8-6-4-2)9-11-10-13-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXCLZSNFVFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496520
Record name N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7439-58-9
Record name N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of epichlorohydrin (20.0 g, 0.22 mole) is treated dropwise with di-n-butylamine (29.73 g, 0.23 mole) over a 1 hour period followed by continued stirring at room temperature overnight. The reaction mixture is washed with 20% K2CO3 (50 ml). The organic layer is then stirred with 40% NaOH for 1 hour and then extracted with 3×100 ml portions of ether. The etheral extracts are pooled and washed with H2O (100 ml). The organic layer is dried over anhydrous Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to leave the crude product (I) weighing 39.42 g. The crude product is distilled at 52°/0.15 mmHg to give 8.24 g (20.2%) pure product to be used as an intermediate in Part B.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.73 g
Type
reactant
Reaction Step One
Yield
20.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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